Radiosumin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

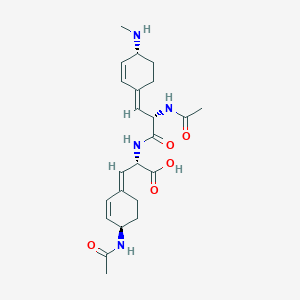

Radiosumin B, also known as this compound, is a useful research compound. Its molecular formula is C23H32N4O5 and its molecular weight is 444.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Serine Protease Inhibition

Research indicates that Radiosumin B exhibits significant inhibition of human serine proteases, particularly trypsin isoforms. This inhibition occurs at micromolar concentrations, making it a candidate for therapeutic applications targeting protease-related diseases, such as cancer and inflammation .

Cyanobacterial Metabolite Detection

this compound has been identified among other secondary metabolites produced by cyanobacteria during harmful algal blooms. Its detection is crucial for assessing the ecological impact of these blooms on aquatic ecosystems and public health . The development of advanced analytical methods like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has facilitated the identification of such metabolites in environmental samples .

Environmental Applications

Ecotoxicological Studies

Given its presence in cyanobacterial blooms, this compound serves as a model compound for ecotoxicological studies. Understanding its effects on aquatic organisms can help in evaluating the risks posed by cyanobacterial toxins to both wildlife and human health. The detection of this compound alongside other metabolites highlights the need for comprehensive monitoring of water bodies affected by algal blooms .

Case Studies

-

Biosynthetic Pathway Exploration

A study focused on the biosynthetic pathways of radiosumins revealed that the genetic basis for their production can be traced through comparative bioinformatics analysis. Researchers successfully cloned the entire 16.8 kb biosynthetic gene cluster responsible for radiosumin production from Dolichospermum planctonicum into Escherichia coli, paving the way for further exploration of its chemical diversity and potential applications in drug development . -

Environmental Monitoring in Lebanon

A recent investigation into harmful algal blooms in Lake Karaoun, Lebanon, identified 92 cyanobacterial metabolites, including this compound. This study underscores the significance of monitoring cyanotoxins and other bioactive compounds to mitigate their impact on public health and aquatic environments .

Análisis De Reacciones Químicas

Structural Elucidation and Key Features

Radiosumin B (C₂₃H₃₃N₄O₅⁺) contains two unusual non-proteinogenic amino acid residues:

-

Aayp : 2-amino-3-(4-amino-2-cyclohexen-1-ylidene) propionic acid.

-

Amyp : An N-methyl derivative of Aayp.

The compound is acetylated at both termini, forming a dipeptide with R configuration at Aayp . Its structure was confirmed via:

-

1D/2D NMR : Identified cyclohexenylidene and methylated amine groups .

-

High-resolution MS : Observed m/z 445.24 [M + H]⁺, consistent with elemental formula C₂₃H₃₃N₄O₅ .

-

Chemical degradation : Cleavage under alkaline conditions revealed acetylated amino acid subunits .

Biosynthetic Pathway and Enzymatic Reactions

This compound is synthesized via a chorismate-derived pathway involving the following enzymatic steps :

| Enzyme | Function | Gene Cluster Source |

|---|---|---|

| RadA | Converts chorismic acid to p-aminochorismic acid | Dolichospermum planctonicum |

| RadD | Catalyzes mutase reaction to form cyclohexenylidene backbone | Anabaena cylindrica |

| RadH1/2 | Adenylation and condensation of amino acids | Plectonema radiosum |

| RadF | Methyltransferase (N-methylation of Amyp) | Absent in A. cylindrica strains |

Key reactions:

-

Chorismate modification : RadA substitutes a hydroxyl group with an amine on chorismic acid, retaining configuration .

-

Cyclization : RadD facilitates mutase-driven cyclization to form the cyclohexenylidene moiety .

-

Acetylation/Methylation : Nonribosomal peptide synthetases (NRPS) and methyltransferases finalize the dipeptide structure .

Spectroscopic and Analytical Data

Table 1: Key Spectroscopic Signatures of this compound

| Technique | Observations |

|---|---|

| NMR | δ 1.98 ppm (N-CH₃), δ 5.72 ppm (cyclohexenylidene protons) |

| MS/MS | Fragments at m/z 403.18 (loss of acetyl group), 286.12 (Aayp backbone) |

| IR | Peaks at 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) |

Degradation Studies :

-

Alkaline hydrolysis yields acetylated Aayp and Amyp residues .

-

Acidic conditions cleave the dipeptide bond, releasing free amino acids .

Comparative Analysis with Other Radiosumins

Table 2: Structural and Functional Differences in the Radiosumin Family

| Compound | Amino Acid Residues | Modifications | Bioactivity (IC₅₀ vs. Trypsin) |

|---|---|---|---|

| Radiosumin A | Aayp + Aacp | Dual acetylation | 0.8 µM (porcine trypsin) |

| This compound | Aayp + Amyp | N-methylation + acetylation | Inactive |

| Radiosumin C | Two Aayp units | Dual acetylation | 1.7 µM (human trypsin-1) |

| Radiosumin D | R-configured Aayp + Amyp | Acetylation | >7.2 µM (human trypsin-3) |

Research Implications

-

Biosynthetic Engineering : Heterologous expression of the 16.8 kb gene cluster in E. coli confirmed this compound production, enabling scalable synthesis .

-

Ecological Role : Produced by bloom-forming cyanobacteria, suggesting allelopathic or defensive functions .

-

Drug Development : Structural analogs of radiosumins show potential as serine protease inhibitors .

This compound’s inert bioactivity contrasts with its active analogs, highlighting the importance of stereochemistry and methylation in protease inhibition . Further studies on its ecological interactions and synthetic derivatives are warranted.

Propiedades

Fórmula molecular |

C23H32N4O5 |

|---|---|

Peso molecular |

444.5 g/mol |

Nombre IUPAC |

(2S,3E)-3-[(4R)-4-acetamidocyclohex-2-en-1-ylidene]-2-[[(2S,3E)-2-acetamido-3-[(4R)-4-(methylamino)cyclohex-2-en-1-ylidene]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H32N4O5/c1-14(28)25-19-10-6-17(7-11-19)13-21(23(31)32)27-22(30)20(26-15(2)29)12-16-4-8-18(24-3)9-5-16/h4,6,8,10,12-13,18-21,24H,5,7,9,11H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b16-12-,17-13-/t18-,19-,20-,21-/m0/s1 |

Clave InChI |

DXOBDIZQMJWEAT-BMPSSULNSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1CC/C(=C\[C@@H](C(=O)O)NC(=O)[C@H](/C=C/2\CC[C@H](C=C2)NC)NC(=O)C)/C=C1 |

SMILES canónico |

CC(=O)NC1CCC(=CC(C(=O)O)NC(=O)C(C=C2CCC(C=C2)NC)NC(=O)C)C=C1 |

Sinónimos |

radiosumin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.